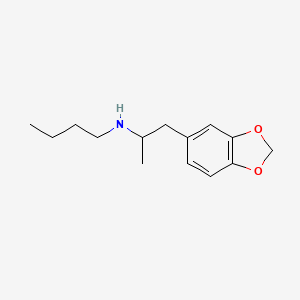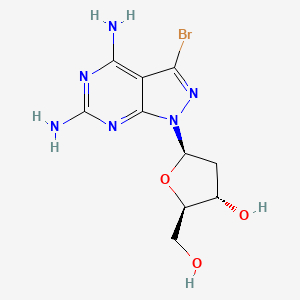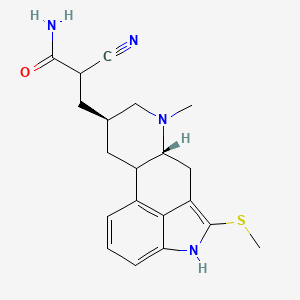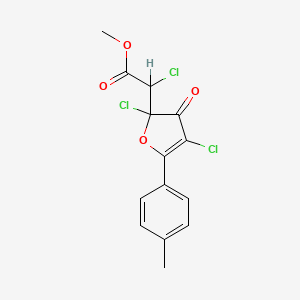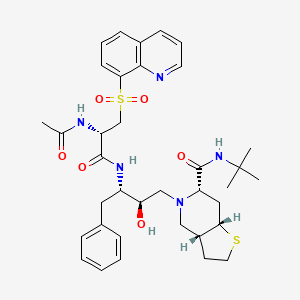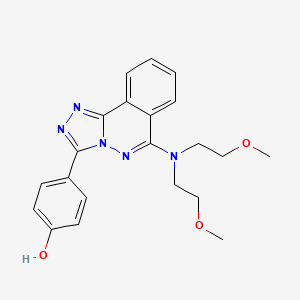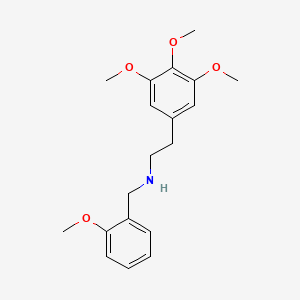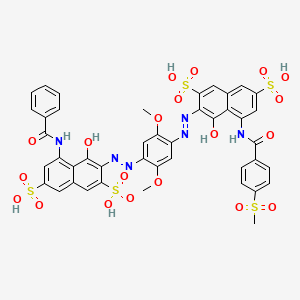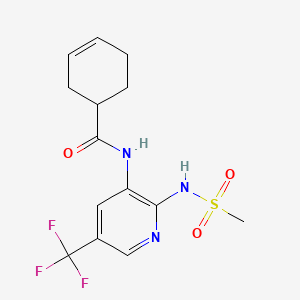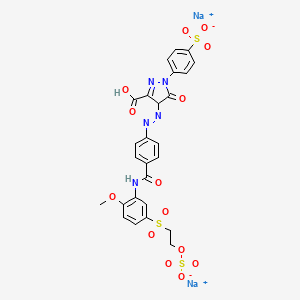
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- is a complex organic compound with the molecular formula C16H34O5S. This compound is characterized by the presence of multiple ether and thioether groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- typically involves the reaction of specific alcohols and thiols under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thioether linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler alcohols and thiols.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols and thiols .
Wissenschaftliche Forschungsanwendungen
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ether and thioether groups allow it to participate in a range of chemical reactions, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol, 4,7,10-: Another compound with multiple ether groups, but lacking the thioether group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A compound with similar ether linkages but containing nitrogen atoms instead of sulfur.
Uniqueness
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- is unique due to its combination of ether and thioether groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions .
Eigenschaften
CAS-Nummer |
72187-31-6 |
|---|---|
Molekularformel |
C16H34O5S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C16H34O5S/c1-12(17)7-18-13(2)8-19-14(3)9-20-15(4)10-21-16(5)11-22-6/h12-17H,7-11H2,1-6H3/t12-,13-,14-,15-,16+/m0/s1 |
InChI-Schlüssel |
VXINBTWIRFESFQ-UVPYHEFZSA-N |
Isomerische SMILES |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
Kanonische SMILES |
CC(COC(C)COC(C)COC(C)COC(C)CSC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






